molecular formula C11H13F3N2O2 B8230649 N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline CAS No. 821777-42-8

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline

Cat. No.: B8230649
CAS No.: 821777-42-8
M. Wt: 262.23 g/mol
InChI Key: DGUJZQPCZRVPHY-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a tert-butyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline followed by the introduction of the tert-butyl group. One common method involves the following steps:

    Nitration: 3-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

    Alkylation: The nitrated product is then subjected to alkylation using tert-butyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Oxidation: The aniline ring can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products Formed

    Reduction: N-tert-Butyl-4-amino-3-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the aniline ring.

Scientific Research Applications

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)aniline: Lacks the tert-butyl group, making it less sterically hindered.

    3-Nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but lacks the aniline moiety.

    N-tert-Butyl-4-nitroaniline: Similar structure but without the trifluoromethyl group.

Uniqueness

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline is unique due to the combination of the nitro, trifluoromethyl, and tert-butyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-tert-butyl-4-nitro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)15-7-4-5-9(16(17)18)8(6-7)11(12,13)14/h4-6,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUJZQPCZRVPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729634
Record name N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821777-42-8
Record name N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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